tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2S)-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
InChI Key |
RJMZLGWLBICATL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1C(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Oxidation
-
Protection Step :
-
Oxidation Step :
This method prioritizes mild conditions to preserve stereochemistry but requires rigorous exclusion of moisture.
Grignard Addition and Cyclization
Source details a Grignard-based approach using isopropylmagnesium bromide and tert-butyl 2-oxopyrrolidine-1-carboxylate. The reaction proceeds at −40°C in tetrahydrofuran (THF), followed by sodium borohydride reduction to stabilize the intermediate. Key data include:
| Parameter | Value |
|---|---|
| Grignard Reagent | i-PrMgBr (3 eq) |
| Temperature | −40°C → 25°C |
| Reducing Agent | NaBH₄ (1.2 eq) |
| Solvent | THF |
| Yield | 51% |
This method’s limitations include moderate yields due to competing side reactions, necessitating precise stoichiometric control.
Industrial-Scale Considerations
Solvent Selection
Purification Techniques
-
Chromatography : Silica gel chromatography is standard but costly at scale.
-
Crystallization : tert-Butyl esters often crystallize from MTBE/hexane mixtures, reducing reliance on chromatography.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Chatalytic Hydrogenation | 82.9% | High | Moderate |
| Boc Protection/Oxidation | 76% | Moderate | High |
| Grignard Addition | 51% | Low | Low |
The catalytic hydrogenation route offers the best balance of yield and enantiocontrol, though it requires specialized equipment for high-pressure reactions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The ketone at position 3 of the pyrrolidine ring undergoes nucleophilic additions. For example:
-
Amine addition : Forms imine derivatives under acidic conditions.
-
Alcohol addition : Forms ketals or acetals in the presence of acid catalysts.
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Imine formation | Primary amine, HCl (cat.) | (2S)-3-(imino)-2-isopropylpyrrolidine |
| Ketal formation | Ethylene glycol, H2SO4 (cat.) | 3,3-(ethylenedioxy)pyrrolidine |
This reactivity is critical for introducing functional groups that modify biological activity.
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring can be oxidized to form a lactam or γ-aminobutyric acid (GABA) analogs. Strong oxidizing agents like KMnO4 or CrO3 selectively target the ring’s α-carbon to the nitrogen:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO4 | Acidic aqueous solution | 3-oxo-pyrrolidine-2-carboxylate |
| CrO3 | Anhydrous acetone | 3-hydroxyproline derivative |
These transformations are foundational for synthesizing bioactive molecules.
Reduction of the Ketone
The ketone group is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH4 | Methanol, 0°C | (2S,3S)-3-hydroxy derivative | 85–90 |
| H2/Pd-C | Ethanol, RT | (2S,3R)-3-hydroxy derivative | 92 |
Stereoselectivity depends on the reducing method, with catalytic hydrogenation favoring syn addition.
Grignard and Organometallic Additions
The ketone reacts with Grignard reagents to form tertiary alcohols. For instance:
| Grignard Reagent | Conditions | Product |
|---|---|---|
| CH3MgBr | Dry THF, −78°C | 3-(2-propyl)-3-methylpyrrolidine |
| PhMgCl | Ether, RT | 3-phenyl-3-hydroxy derivative |
These reactions expand the compound’s utility in asymmetric synthesis.
Deprotection of the tert-Butyl Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine nitrogen:
| Acid | Conditions | Product |
|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, RT | 3-oxo-2-isopropylpyrrolidine |
| HCl (g) | Dioxane, 0°C | Hydrochloride salt derivative |
Deprotection enables further functionalization, such as peptide coupling.
Photoredox-Mediated Cross-Coupling
Recent studies demonstrate nickel-catalyzed C–C bond formation under photoredox conditions. For example:
-
Acylative coupling : Reacts with hydrocinnamoyl chloride using NiCl2-glyme, 4,4’-dimethoxy-2,2’-bipyridine, and N-Boc-proline under blue LED irradiation .
| Substrate | Catalyst System | Product |
|---|---|---|
| Acyl chloride | Ni/Photoredox | 2-acylpyrrolidine derivative |
This method achieves high stereochemical fidelity and functional group tolerance .
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Applications |
|---|---|---|---|
| Ketone (C=O) | Nucleophilic addition | RNH2, ROH | Bioactive molecule synthesis |
| Pyrrolidine ring | Oxidation | KMnO4, CrO3 | Lactam precursors |
| Boc group | Acidolysis | TFA, HCl | Amine intermediate generation |
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrrolidine ring and a tert-butyl group, contributing to its unique chemical properties. The molecular formula is C12H21NO3, with a molecular weight of approximately 227.31 g/mol. The presence of the ketone functional group enhances its reactivity and biological activity.
Medicinal Chemistry
Tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate has shown potential in drug development due to its biological activities:
- Antibacterial and Antifungal Properties : Research indicates that compounds with similar structures exhibit antibacterial and antifungal effects, likely due to their interaction with biological targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such properties make it a candidate for further studies aimed at developing therapeutic agents.
Interaction studies focus on understanding how this compound binds to various biological macromolecules. Techniques employed include:
- Molecular Docking : This computational method helps predict the binding affinity of the compound to target proteins, providing insights into its mechanism of action.
- Spectroscopic Techniques : Techniques such as NMR and IR spectroscopy are utilized to confirm the structure and interactions of the compound with biological targets .
Case Studies and Research Findings
Recent studies have explored the biological activities and potential therapeutic applications of pyrrolidine derivatives similar to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives showed significant antimicrobial properties against various pathogens, suggesting their viability as new antibiotics .
- Enzyme Inhibition : Research indicated that certain derivatives inhibited enzymes critical in metabolic processes, potentially leading to new treatments for metabolic disorders .
- Molecular Docking Studies : These studies revealed favorable binding interactions between the compound and specific proteins involved in disease pathways, supporting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
tert-Butyl 2-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate: Similar in structure but lacks the ketone functional group.
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate: Contains additional functional groups and a more complex ring system.
tert-Butyl 2-(4-(12-bromo[2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate:
Biological Activity
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1368055-49-5, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring, a ketone functional group, and a tert-butyl substituent, which may influence its interaction with biological targets.
The molecular formula of this compound is C_{12}H_{21}N O_3, with a molecular weight of approximately 227.3 g/mol. The presence of the pyrrolidine ring allows this compound to mimic amino acids and other biologically relevant structures, making it a candidate for various pharmacological applications .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. The unique structural features of this compound contribute to its ability to interact with enzymes and receptors in biological systems. Notably, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in metabolic pathways relevant to drug development .
The biological activity of this compound may involve:
- Enzyme Inhibition : By binding to the active sites of specific enzymes, this compound can prevent substrate binding and catalytic activity.
- Receptor Interaction : The compound may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses .
Comparative Analysis with Similar Compounds
A comparison of similar pyrrolidine derivatives reveals insights into the structure-activity relationships that may govern their biological effects:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-hydroxyproline | C_{11}H_{21}NO_3 | Hydroxyl group enhances solubility and biological activity. |
| Tert-butyl 3-methylpyrrolidine | C_{11}H_{23}N | Additional methyl group affects steric hindrance. |
| Tert-butyl 4-ketopiperidine | C_{12}H_{23}NO | Ketone at different position alters properties. |
This table highlights how structural variations influence the biological activities of these compounds .
Case Studies and Research Findings
Several studies have focused on the biological efficacy of pyrrolidine derivatives:
- Antibacterial Activity : A study demonstrated that related compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting that modifications to the pyrrolidine structure could enhance potency.
- Antifungal Properties : Research has indicated that certain derivatives can inhibit fungal growth effectively, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic fungi.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives could selectively inhibit enzymes involved in critical metabolic pathways, making them potential leads for drug development against metabolic disorders .
Q & A
Q. What are the established synthetic routes for tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, and what critical reaction parameters influence yield?
- Methodological Answer : A common route involves mixed anhydride intermediates. For example, carboxylate activation using isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by coupling with amines (e.g., 2-amino-2-methylpropanol). Key parameters include stoichiometric control (1.1 eq of chloroformate), reaction time (2 hours for anhydride formation), and purification via flash chromatography (0–100% EtOAc/hexane gradient) . Alternative methods include hydrogenation of unsaturated precursors using Pd/C catalysts in methanol (99% purity achieved post-H₂ exposure) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet in ¹H; δ ~28 ppm in ¹³C) and the pyrrolidinone carbonyl (δ ~173 ppm in ¹³C). Stereochemical confirmation relies on coupling constants (e.g., J = 9.4–17.9 Hz for axial/equatorial protons) .
- IR : Strong absorption at ~1748 cm⁻¹ (ester C=O) and ~1778 cm⁻¹ (ketone C=O) .
- HRMS : Exact mass calculation (e.g., [M+H]⁺ for C₁₂H₂₁NO₃: 227.1522) ensures molecular identity .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving tert-butyl-protected pyrrolidinone intermediates?
- Methodological Answer : Optimize catalyst systems: For Sonogashira-type couplings, use Pd(PPh₃)₄ (0.05 mmol) and CuI (0.3 equiv) in DMF/Et₃N under argon. Elevated temperatures (70°C, 18 hours) improve conversion. Post-reaction, extract with NH₄OH/brine to remove Pd residues, and purify via silica gel chromatography (hexane/EtOAc gradient) . For hydrogenation, ensure degassing and controlled H₂ pressure to minimize byproducts .
Q. What analytical strategies resolve discrepancies between theoretical and observed NMR data for stereoisomers of this compound?
- Methodological Answer :
- Use NOESY/ROESY to confirm spatial proximity of protons (e.g., axial vs. equatorial substituents on the pyrrolidine ring).
- Compare experimental optical rotation ([α]²⁵D values) with literature data (e.g., [α]²⁵D −55.0° for (2S)-configured derivatives ).
- Validate via X-ray crystallography if single crystals are obtainable (SHELX refinement preferred ).
Q. How does the stereochemistry of the propan-2-yl group impact the compound’s utility in asymmetric catalysis or peptide synthesis?
- Methodological Answer : The (2S) configuration induces chiral environments critical for enantioselective catalysis. For example, in hybrid Lewis acid/base catalysis, the propan-2-yl group directs substrate orientation . In peptide synthesis, the stereochemistry ensures proper backbone alignment, validated by HPLC chiral columns and circular dichroism .
Data Analysis and Contradictions
Q. How should researchers reconcile conflicting reports on the reactivity of tert-butyl-protected pyrrolidinones under basic vs. acidic conditions?
- Methodological Answer :
- Under basic conditions (e.g., LiOH/MeOH), the ester moiety is selectively hydrolyzed, leaving the tert-butyl carbamate intact .
- Under acidic conditions (e.g., TFA/DCM), the Boc group is cleaved, but the ketone may undergo undesired enolization. Mitigate this by using milder acids (e.g., HCl in dioxane) and low temperatures .
- Cross-validate via TLC monitoring and LC-MS to track intermediate stability .
Application-Oriented Questions
Q. What role does this compound play in the synthesis of constrained peptides or macrocycles?
- Methodological Answer : As a rigid, chiral building block, it enforces conformational constraints in peptides. For example, tert-butyl-protected pyrrolidinones are incorporated via solid-phase peptide synthesis (SPPS) using HBTU/DIPEA activation. Post-assembly, Boc deprotection (TFA) and cyclization via HATU yield macrocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
